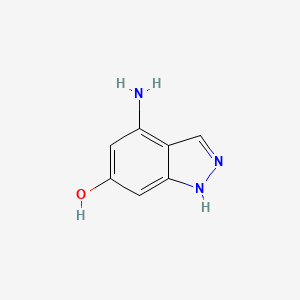

4-Amino-1H-indazol-6-ol

Übersicht

Beschreibung

“4-Amino-1H-indazol-6-ol” is a derivative of indazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . Indazole derivatives have been found to have a wide range of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

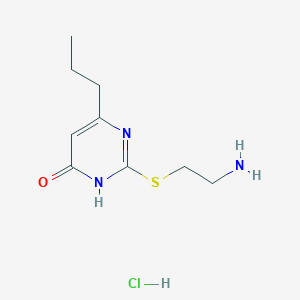

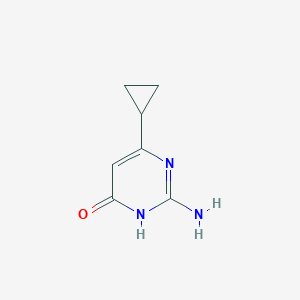

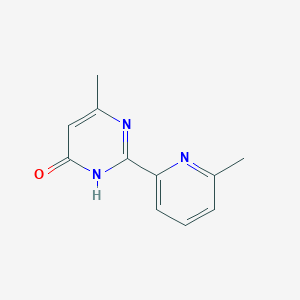

The synthesis of 6-substituted-indazole derivatives, such as “4-Amino-1H-indazol-6-ol”, involves several steps. For instance, 6-nitro indazole derivatives were methylated by iodomethane using potassium carbonate in DMF to get two isomers: the major products, N1-alkylindazoles, and the minor products N2-alkylindazoles .Molecular Structure Analysis

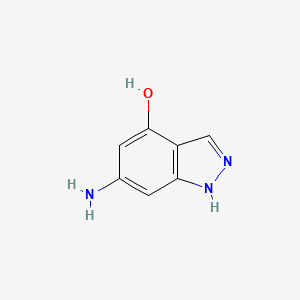

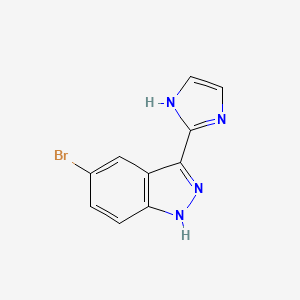

The molecular structure of “4-Amino-1H-indazol-6-ol” is based on the indazole core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The “4-Amino” and “6-ol” groups are functional groups attached to this core.Chemical Reactions Analysis

Indazole derivatives, including “4-Amino-1H-indazol-6-ol”, can undergo various chemical reactions. Some of the latest strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-1H-indazol-6-ol” would depend on its specific structure. Indazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

4-Amino-1H-indazol-6-ol: and its derivatives have been explored for their potential in cancer treatment. They have been used to develop compounds that show promising antitumor activities. For instance, certain derivatives have been evaluated for their ability to inhibit the growth of cancer cell lines such as C6 (rat glioma) and HepG2 (human liver cancer) cells . These compounds may work by interfering with cell signaling pathways that are crucial for cancer cell proliferation.

Anti-Inflammatory Properties

Indazole derivatives, including 4-Amino-1H-indazol-6-ol , have been investigated for their anti-inflammatory effects. They have been found to inhibit the production of pro-inflammatory mediators in diseases like osteoarthritis. For example, they can reduce the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in the inflammatory process .

Antimicrobial Activity

The compound has shown potential in the development of new antimicrobial agents. Studies have synthesized derivatives of 4-Amino-1H-indazol-6-ol that exhibit antibacterial, antifungal, and antitubercular activities. These derivatives could be crucial in the fight against drug-resistant strains of various microbes.

Enzyme Inhibition

Indazole derivatives have been used to create inhibitors for specific enzymes. For example, they have been employed to develop novel inhibitors of cyclo-oxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process and pain perception .

Neuroprotective Effects

Research has indicated that 4-Amino-1H-indazol-6-ol derivatives can act as inhibitors of monoamine oxidase-A (MAO-A), an enzyme associated with neurological disorders. Inhibiting MAO-A can have therapeutic benefits for conditions such as depression and Parkinson’s disease .

Cardiovascular Therapeutics

The indazole nucleus is present in several compounds with antihypertensive properties. Derivatives of 4-Amino-1H-indazol-6-ol could be explored for their potential use in managing high blood pressure and other cardiovascular conditions .

Antidepressant Potential

Indazole compounds have been studied for their antidepressant effects. They may offer a new avenue for the development of antidepressant drugs, potentially acting through novel mechanisms compared to traditional treatments .

Antidiabetic Activity

The structural motif of indazole is found in drugs that exhibit hypoglycemic effects. Derivatives of 4-Amino-1H-indazol-6-ol could be investigated for their potential to regulate blood sugar levels and provide new treatments for diabetes .

Wirkmechanismus

- Role : By inhibiting IDO1, 4-Amino-1H-indazol-6-ol may modulate immune responses, particularly in the context of cancer and inflammatory conditions .

- Tryptophan Metabolism : IDO1 inhibition affects the kynurenine pathway, leading to decreased tryptophan availability and altered immune responses. Kynurenine accumulation may contribute to immune suppression and tumor escape .

Target of Action

Biochemical Pathways

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKPXCHEVOFCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1H-indazol-6-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)

![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)

![2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384390.png)

![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)

![2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1384398.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)